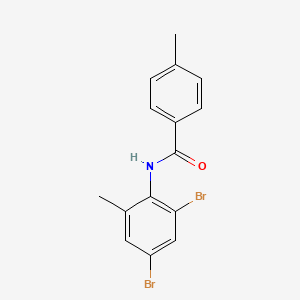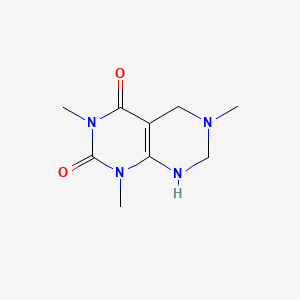![molecular formula C14H17N3O7 B1659332 Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate CAS No. 64605-83-0](/img/structure/B1659332.png)
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C14H17N3O7. It is known for its unique structure, which includes a hydrazone linkage and a nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxy-2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar in structure but lacks the nitrophenyl and hydrazone groups.
Malonic acid derivatives: Share the propanedioic acid backbone but differ in functional groups attached to the core structure.
Uniqueness
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is unique due to its combination of a hydrazone linkage and a nitrophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
64605-83-0 |
|---|---|
Formule moléculaire |
C14H17N3O7 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H17N3O7/c1-4-23-13(18)12(14(19)24-5-2)16-15-10-7-6-9(22-3)8-11(10)17(20)21/h6-8,15H,4-5H2,1-3H3 |
Clé InChI |
LLQGUWNHKKXALR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B1659255.png)
![2-Chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B1659256.png)
![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1659258.png)
![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)

![3-(4-bromophenyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1659264.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659267.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
